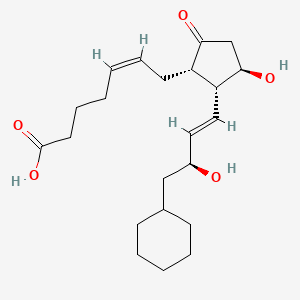
8-iso-16-cyclohexyl-tetranor Prostaglandin E2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-iso-16-cyclohexyl-tetranor Prostaglandin E2 is a synthetic analog of 8-iso PGE2 . It is the epimer at C8 of PGE2 .
Molecular Structure Analysis
The molecular structure of 8-iso-16-cyclohexyl-tetranor Prostaglandin E2 is not explicitly provided in the available resources. It is known to be an epimer at C8 of PGE2 .Applications De Recherche Scientifique
Prostaglandin E2 in Inflammation and Disease : Prostaglandin E2 is produced in response to inflammation, often associated with human diseases. The quantification of its urinary metabolites depends on the chemical synthesis of isotopically labeled standards for accurate metabolite quantification, highlighting its role in disease diagnostics and research (Kimbrough et al., 2020).
Hemodynamic Effects in Cardiovascular Research : Isoprostanes, including 8-iso-prostaglandin E2, are formed from arachidonic acid and have significant hemodynamic effects. For instance, in isolated guinea pig hearts, these compounds induce concentration-dependent decreases in coronary flow and are potent vasoconstrictors. This research is crucial for understanding cardiovascular diseases and potential treatments (Möbert et al., 1997).
Vascular Tone Modulation : Studies on rat pulmonary arteries suggest that 8-iso prostaglandin E2 and F2α modulate vascular tone by direct action on thromboxane receptors to cause contraction, and possibly through distinct receptors leading to the release of nitric oxide for dilation. This dual role is significant in understanding vascular physiology and pathophysiology (Jourdan et al., 1997).
Neurochemical Research : Isoprostanes affect sympathetic neurotransmission in the human iris-ciliary body, demonstrating both excitatory and inhibitory effects. This is important for understanding eye diseases and the role of neurotransmitters in ocular function (Awe et al., 2000).
Brain Injury and Blood Flow Reduction : Isoprostanes, including 8-iso-prostaglandin E2, are identified as potent constrictors of cerebral arterioles. Their role is crucial in understanding the reduction of cerebral blood flow post-brain injury and subsequent oxygen radical production (Hoffman et al., 1997).
In Vivo Formation and Biological Activity : The formation and potent biological activity of 8-iso-prostaglandin E2, as evidenced by its presence in vivo, are crucial for understanding its physiological and pathophysiological roles (Morrow et al., 1998).
Human Reproductive System : 8-iso-prostaglandin E2 demonstrates vasoconstrictor action on the human umbilical vein, providing insights into its role in the fetal circulation system and potential implications for pregnancy-related conditions (Daray et al., 2004).
Inflammatory Mediators in Nociception : Isoprostanes, such as 8-iso prostaglandin E2, are identified as inflammatory mediators that augment nociception, relevant to pain management and understanding inflammatory pain mechanisms (Evans et al., 2000).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(Z)-7-[(1S,2R,3R)-2-[(E,3S)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,6,12-13,16-19,21,23,25H,2-5,7-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18+,19-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYOVLOAXIHCDB-SSPFYIBPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C=CC2C(CC(=O)C2CC=CCCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](/C=C/[C@H]2[C@@H](CC(=O)[C@H]2C/C=C\CCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-[(1S,2R,3R)-2-[(E,3S)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

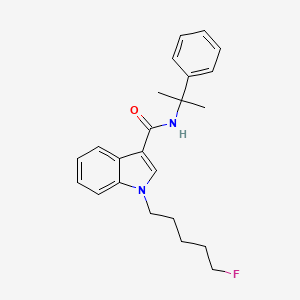

![2-{[(5-Hydroxy-3-pyridinyl)carbonyl]amino}butanoic acid](/img/structure/B570640.png)
![trans-1,2,3,4,4a,10,11,11a-Octahydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene-Δ5,γ-propylamine Hydro](/img/no-structure.png)
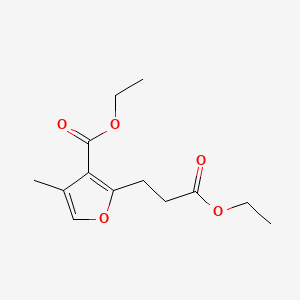
![5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B570646.png)
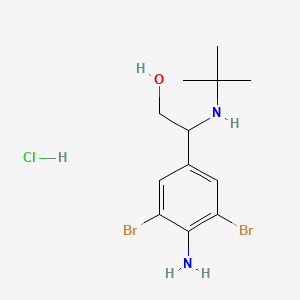
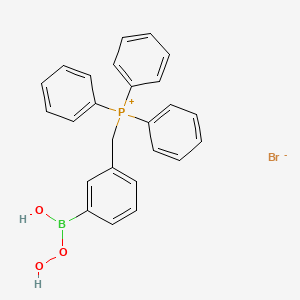
![Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B570656.png)
![(1'R,2'R,3'Ar,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-N-[(1S)-2-hydroxy-1-phenylethyl]-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxamide](/img/structure/B570658.png)
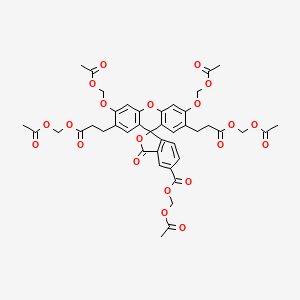
![Methyl 7-(2-{4-[(2-fluorophenyl)sulfanyl]-3-hydroxybutyl}-3,5-dihydroxycyclopentyl)heptanoate](/img/structure/B570661.png)